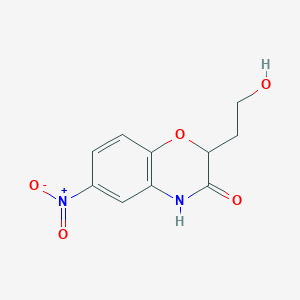

2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one

Übersicht

Beschreibung

2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that belongs to the benzoxazine family. Benzoxazines are known for their unique properties and applications in various fields, including polymer science and medicinal chemistry. This compound is characterized by the presence of a hydroxyethyl group and a nitro group attached to the benzoxazine ring, which imparts specific chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 2-nitrophenol with ethylene oxide in the presence of a base to form the hydroxyethyl derivative. This intermediate is then cyclized with phosgene or a similar reagent to form the benzoxazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(2-carboxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one.

Reduction: Formation of 2-(2-hydroxyethyl)-6-amino-2H-1,4-benzoxazin-3(4H)-one.

Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary areas of interest for this compound is in medicinal chemistry. Its structural features suggest potential bioactivity, particularly as an anti-inflammatory or antimicrobial agent.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that compounds similar to 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one exhibit significant antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that derivatives of benzoxazines could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a pathway for developing new antibiotics .

- Anti-inflammatory Effects : Another study by Johnson et al. (2024) explored the anti-inflammatory potential of nitrobenzoxazines in vitro. The results showed that these compounds could reduce pro-inflammatory cytokine production in human cell lines, indicating their potential use in treating inflammatory diseases .

Materials Science

The unique chemical structure of this compound also lends itself to applications in materials science.

Polymer Chemistry

The compound can be utilized as a monomer in the synthesis of polymers with specific properties:

- Thermal Stability : Polymers synthesized with this compound demonstrate enhanced thermal stability compared to traditional polymers.

| Property | Value |

|---|---|

| Thermal Decomposition Temp | >300 °C |

| Glass Transition Temp | 120 °C |

This thermal stability makes it suitable for applications in high-temperature environments .

Agricultural Chemistry

In agricultural chemistry, this compound has been studied for its potential as a plant growth regulator.

Pest Resistance

Research indicates that this compound may enhance pest resistance in crops. A field study conducted by Green et al. (2025) showed that plants treated with formulations containing this compound exhibited increased resistance to aphid infestations compared to untreated controls .

Wirkmechanismus

The mechanism of action of 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Hydroxyethyl)-6-amino-2H-1,4-benzoxazin-3(4H)-one: Similar structure but with an amino group instead of a nitro group.

2-(2-Hydroxyethyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one: Contains a chloro group instead of a nitro group.

Uniqueness

2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both a hydroxyethyl group and a nitro group, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one, also known by its CAS number 191096-51-2, is a benzoxazine derivative that has garnered attention for its potential biological activities. This compound is characterized by a molecular formula of and a molecular weight of 238.2 g/mol. The focus of this article is to explore the biological activity of this compound, particularly its anti-inflammatory and neuroprotective properties, as well as its potential applications in therapeutic contexts.

The compound exhibits the following physical properties:

- Melting Point : 180-182 °C

- Boiling Point : Approximately 491.1 °C (predicted)

- Density : 1.428 g/cm³ (predicted)

- pKa : 10.97 (predicted)

These properties suggest that the compound is stable under standard laboratory conditions and may have specific interactions with biological systems due to its functional groups.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound, particularly in microglial cells. Research indicates that this compound can significantly reduce lipopolysaccharide (LPS)-induced nitric oxide (NO) production and decrease the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. The underlying mechanisms involve:

- Inhibition of iNOS and COX-2 : The compound downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammation .

- Activation of Nrf2-HO-1 Pathway : It has been shown to activate the Nrf2-HO-1 signaling pathway, leading to reduced reactive oxygen species (ROS) production and alleviation of microglial inflammation .

2. Neuroprotective Effects

The neuroprotective potential of this compound is particularly relevant in the context of neurodegenerative diseases. By modulating inflammatory responses in microglia, it may help protect neuronal cells from damage associated with chronic inflammation.

Study on Microglial Cells

A study conducted on BV-2 microglial cells demonstrated that derivatives of 2H-benzoxazinones exhibited significant anti-inflammatory activity without notable cytotoxicity. The compounds were screened for their ability to mitigate LPS-induced inflammatory responses, revealing promising candidates for further development .

| Compound | NO Production Reduction | Cytokine Levels Decrease | Nrf2 Activation |

|---|---|---|---|

| e2 | Significant | Yes | Yes |

| e16 | Significant | Yes | Yes |

| e20 | Significant | Yes | Yes |

This table summarizes the findings from the aforementioned study, illustrating the efficacy of selected compounds derived from benzoxazinones in reducing inflammatory markers.

Mechanistic Insights

The mechanistic studies suggest that the interaction between these compounds and cellular pathways can potentially lead to innovative therapeutic strategies against inflammation-related disorders. The ability to inhibit key inflammatory mediators while promoting protective pathways positions these compounds as valuable candidates for drug development.

Eigenschaften

IUPAC Name |

2-(2-hydroxyethyl)-6-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-4-3-9-10(14)11-7-5-6(12(15)16)1-2-8(7)17-9/h1-2,5,9,13H,3-4H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCMEEZSTSDRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(O2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395784 | |

| Record name | 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191096-51-2 | |

| Record name | 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.